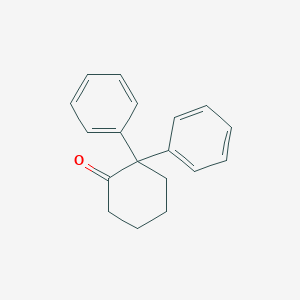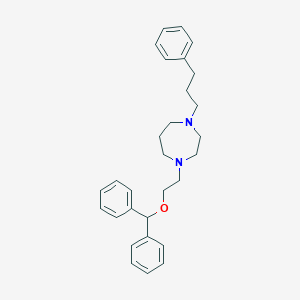
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, it has been found to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine is not fully understood. However, it has been proposed to have multiple targets, including histamine receptors, mitochondrial targets, and NMDA receptors. 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to increase mitochondrial respiration, reduce oxidative stress, and enhance synaptic plasticity. It has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemische Und Physiologische Effekte
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to have various biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. It has also been found to reduce the levels of amyloid beta, which is a key pathological feature of Alzheimer's disease. In addition, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has several advantages for lab experiments. It has a low molecular weight, which allows it to easily cross the blood-brain barrier and reach the brain. It also has a long half-life, which allows for sustained effects. However, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has a complex mechanism of action, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Additionally, there is a need to develop more effective formulations of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine that can improve its solubility and bioavailability. Finally, there is a need for larger, well-designed clinical trials to confirm its therapeutic effects in various neurological disorders.
Synthesemethoden
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine can be synthesized using a multi-step process that involves the reaction of diphenylmethyl chloride with 2-(2-methoxyethoxy)ethylamine to form 1-(2-(diphenyl)methoxy)ethyl-2-(2-methoxyethoxy)ethylamine. This intermediate is then reacted with 3-phenylpropylchloride to form the final product, 1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been found to have neuroprotective, neurotrophic, and anti-inflammatory properties. In clinical trials, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been shown to improve cognitive function and activities of daily living in patients with Alzheimer's disease and Huntington's disease. It has also been found to improve motor function in patients with Parkinson's disease.
Eigenschaften
CAS-Nummer |
150151-14-7 |
|---|---|
Produktname |
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine |
Molekularformel |
C29H36N2O |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)-1,4-diazepane |
InChI |
InChI=1S/C29H36N2O/c1-4-12-26(13-5-1)14-10-19-30-20-11-21-31(23-22-30)24-25-32-29(27-15-6-2-7-16-27)28-17-8-3-9-18-28/h1-9,12-13,15-18,29H,10-11,14,19-25H2 |
InChI-Schlüssel |
IRSSQYPVPPWBSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Andere CAS-Nummern |
150151-14-7 |
Synonyme |
1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine LR 1111 LR-1111 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




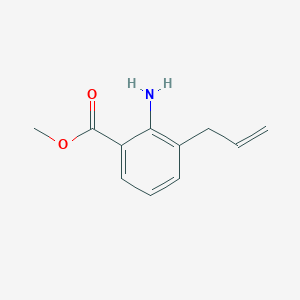
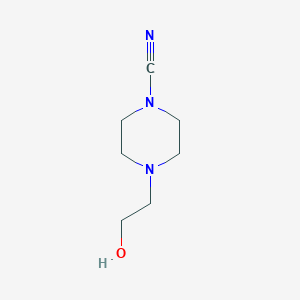
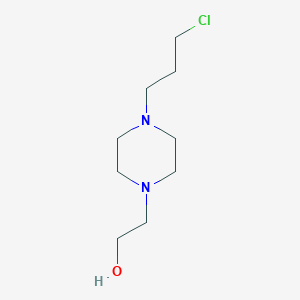

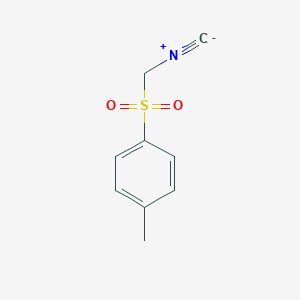
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

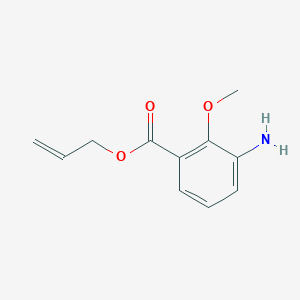

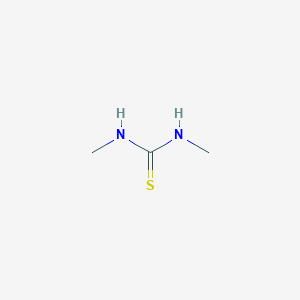
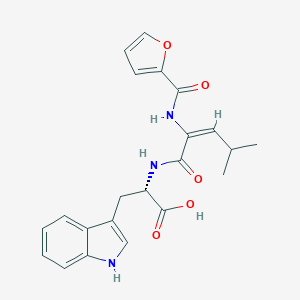
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
